MacaMide IMpurity 2

Description

Properties

IUPAC Name |

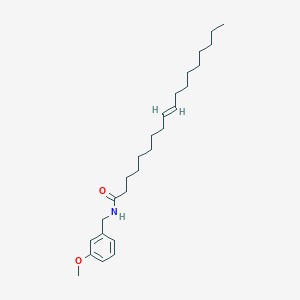

(E)-N-[(3-methoxyphenyl)methyl]octadec-9-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h10-11,18-20,22H,3-9,12-17,21,23H2,1-2H3,(H,27,28)/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKZIKHBSPDWEF-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)NCC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of β-D-Glucose and Benzylamine

Macapyrrolin A synthesis initiates with the acid-catalyzed condensation of β-D-glucose and benzylamine, a reaction optimized for scalability and yield. Oxalic acid serves as the catalyst, facilitating the formation of macapyrrolin C (C₁₃H₁₄NO₂), the precursor to macapyrrolin A. The reaction proceeds under reflux conditions, yielding a brownish oil (18 g, ~40% yield) characterized by distinct UV absorption maxima at 210, 274, and 294 nm. Nuclear magnetic resonance (NMR) analysis confirms the structure, with key signals at δH 9.53 (s, −CHO) and δC 180.1 (−CHO).

Alkylation of Macapyrrolin C

Macapyrrolin C undergoes regioselective alkylation using methyl iodide in the presence of sodium hydride (NaH) to produce macapyrrolin A. This step introduces a methoxy group at the C-7 position, as evidenced by a downfield shift in the NMR spectrum (δH 3.33, 6-OCH₃; δC 58.3). The reaction is monitored via UPLC-MS, with quenching in water to terminate the process. Post-alkylation purification employs flash chromatography on silica gel, using a gradient of n-heptane and ethyl acetate to isolate macapyrrolin A (109 mg yield).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

The choice of oxalic acid as a catalyst over alternatives like sulfuric or hydrochloric acid minimizes side reactions, preserving the integrity of the pyrrole ring. Methanol-water mixtures (75% MeOH) optimize extraction efficiency for both hydrophilic β-carbolines and lipophilic imidazole alkaloids. Higher organic solvent proportions improve lepidiline recovery but necessitate SPE cleanup to remove polar impurities.

Temperature and Reaction Time

Reflux conditions (80–100°C) enhance reaction kinetics without degrading heat-labile intermediates. Extended stirring times (5–12 hours) ensure complete alkylation, as verified by the disappearance of macapyrrolin C peaks in UPLC chromatograms.

Purification and Isolation Techniques

Solid-Phase Extraction (SPE) Cleanup

Post-synthesis crude extracts undergo SPE on Oasis HLB cartridges (200 mg/3 mL), preconditioned with methanol and water. Elution with 12 mL methanol recovers >94% of macapyrrolin A, while polar impurities are discarded in the aqueous wash. This step reduces matrix effects in subsequent MS analyses, particularly for finished products containing multiple botanical extracts.

Flash Chromatography

Normal-phase silica gel chromatography separates macapyrrolin A from structurally similar analogs. A gradient of n-heptane:ethyl acetate (90:10 to 50:50) resolves the compound with a retention factor (R<sub>f</sub>) of 0.45, confirmed by analytical HPLC-DAD.

Analytical Characterization

Spectroscopic Data

Macapyrrolin A exhibits characteristic spectroscopic features:

Quantitative UPLC-TQD-MS/MS Analysis

A validated method quantifies macapyrrolin A in Maca matrices:

| Parameter | Value |

|---|---|

| Column | Acquity BEH C₁₈ (100 × 2.1 mm) |

| Mobile Phase | 5 mM HCOONH₄ (pH 3) in 10% MeOH |

| Flow Rate | 0.4 mL/min |

| Retention Time | 6.2 min |

| LOD | 0.12 ppm |

| LOQ | 0.36 ppm |

| Linear Range | 0.5–500 ppm (R² = 0.9993) |

Method precision (RSD < 5%) and accuracy (94–106% recovery) comply with ICH guidelines.

Method Validation and Regulatory Considerations

Matrix Effects and Recovery

Matrix effects evaluated in six commercial Maca products showed ion suppression ≤15% for macapyrrolin A, mitigated by post-column infusion of ammonium formate. Recovery studies spiked with 10–100 ppm macapyrrolin A demonstrated 94–102% recovery using BMI (benzylimidazole) as an internal standard.

Chemical Reactions Analysis

Types of Reactions

MacaMide IMpurity 2 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines or alcohols.

Substitution: The methoxy group in the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (e.g., nitric acid and sulfuric acid), sulfonating agents (e.g., sulfur trioxide in sulfuric acid).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Primary amines, alcohols.

Substitution: Halogenated derivatives, nitro compounds, sulfonated derivatives.

Scientific Research Applications

Synthesis and Purification

The synthesis of MacaMide Impurity 2 involves the extraction of macamides from maca roots, followed by purification processes to enhance their bioactivity. Recent studies have shown that using acid-base reactions significantly increases the purity of macamides by removing impurities such as fatty acids .

Purification Techniques

- Acid-Base Reactions : Employing sodium hydroxide and hydrochloric acid effectively reduces impurity content.

- Recrystallization : This method is utilized to separate macamides from impurities based on solubility differences at low temperatures.

- Chromatography : Silica gel column chromatography is often employed for further purification after initial extraction .

Analytical Methods for Quality Control

To ensure the quality and efficacy of maca products containing this compound, various analytical methods have been developed:

- High-Performance Liquid Chromatography (HPLC) : This technique is used for quantitative analysis and quality control of alkaloid content in maca products .

- Mass Spectrometry (MS) : Coupled with HPLC, MS allows for detailed profiling of the active compounds in maca extracts .

Anti-Fatigue Activity

Research indicates that this compound exhibits anti-fatigue properties. Animal studies have shown that it can enhance physical performance by increasing lactate levels and reducing blood urea nitrogen (BUN) levels, which are indicators of fatigue .

Potential in Sexual Health

Maca extracts, including those containing this compound, have been studied for their effects on sexual dysfunction, particularly in individuals undergoing treatment with antidepressants. These studies suggest a positive impact on sexual health through the modulation of hormonal levels and enhancement of libido .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

- Study on Anti-Fatigue Effects : An animal model demonstrated that administration of this compound led to significant improvements in endurance and reduced fatigue markers compared to control groups .

- Quality Control Analysis : A comprehensive study validated an analytical method for assessing alkaloid content in maca products, revealing significant variability in active components across different commercial preparations .

- Odor Fingerprint Analysis : Research utilizing electronic nose technology to identify the origin of maca samples showed that specific odor profiles correlate with the quality and authenticity of maca products, indirectly supporting the significance of this compound as a marker compound .

Mechanism of Action

The mechanism of action of MacaMide IMpurity 2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may disrupt bacterial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Core Structural Features

Macamide Impurity 2 shares the N-benzylamide backbone common to macamides. Key structural variations among related impurities include:

- Acyl chain length and saturation : Varies from C16 (hexadecanamide in Macamide B/Impurity 1) to C18 with double bonds (e.g., Impurity 10: (9Z,12Z)-octadecadienamide) .

- Benzyl substituents : Presence of methoxy groups (e.g., Impurity 5: 3-methoxybenzyl; Impurity 9: 3-methoxybenzyl with oleamide chain) .

Physicochemical Properties

Notes:

- Longer acyl chains (e.g., C18 in Impurity 10) increase hydrophobicity, affecting solubility in polar solvents .

Analytical Differentiation

Chromatographic Separation

Macamide impurities require high-resolution methods due to structural similarities:

- HPLC : Reverse-phase chromatography with C18 columns and acetonitrile/water gradients effectively separate impurities based on acyl chain length and polarity .

- Critical Separations : Impurity 2 and Macamide B may co-elute if acyl chains are identical; methoxy groups in Impurity 5 increase retention time .

Q & A

Q. How can researchers reconcile conflicting thermodynamic data (e.g., solubility predictions vs. empirical measurements)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.